[2,3'-Bithiophene]-5-carboxylic acid, 2'-chloro-
CAS No.:
Cat. No.: VC12896739
Molecular Formula: C9H5ClO2S2
Molecular Weight: 244.7 g/mol
* For research use only. Not for human or veterinary use.
![[2,3'-Bithiophene]-5-carboxylic acid, 2'-chloro- -](/images/structure/VC12896739.png)
Specification
Molecular Formula | C9H5ClO2S2 |
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Molecular Weight | 244.7 g/mol |
IUPAC Name | 5-(2-chlorothiophen-3-yl)thiophene-2-carboxylic acid |
Standard InChI | InChI=1S/C9H5ClO2S2/c10-8-5(3-4-13-8)6-1-2-7(14-6)9(11)12/h1-4H,(H,11,12) |
Standard InChI Key | WAUWILDVRDJQOG-UHFFFAOYSA-N |
SMILES | C1=CSC(=C1C2=CC=C(S2)C(=O)O)Cl |
Canonical SMILES | C1=CSC(=C1C2=CC=C(S2)C(=O)O)Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure consists of two thiophene rings connected via a 2,3'-linkage, with a carboxylic acid (-COOH) group at the 5-position of the first ring and a chlorine atom at the 2'-position of the second ring. This arrangement introduces electronic asymmetry, influencing its reactivity and optoelectronic properties .
Molecular Formula and Weight
Physicochemical Properties
While direct measurements are unavailable, extrapolations from structurally related compounds suggest:
The chlorine substituent enhances intermolecular interactions (e.g., halogen bonding), potentially increasing crystallinity compared to non-halogenated analogs .
Synthetic Pathways
Key Strategies for Bithiophene Synthesis
Synthesis of [2,3'-bithiophene]-5-carboxylic acid, 2'-chloro- likely involves:
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Coupling reactions to form the bithiophene backbone.
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Functionalization to introduce the carboxylic acid and chlorine groups.
Ullmann Coupling for Bithiophene Formation
Palladium-catalyzed Ullmann coupling, as demonstrated in the synthesis of 5-(3-pyridyl)-2,2'-bithiophene , could be adapted:
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Reactants: 2-iodothiophene and 3-chlorothiophene.
Chlorination and Carboxylation
Post-coupling functionalization may involve:
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Chlorination: Direct electrophilic substitution using Cl or N-chlorosuccinimide (NCS) in glacial acetic acid .
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Carboxylation: Oxidation of a methyl or aldehyde group at the 5-position. For example, 2-thiophenecarboxaldehyde can be oxidized to 2-thiophenecarboxylic acid using KMnO .
Reaction Optimization and Challenges
Selective Bromination/Chlorination
Patent CN108840854B highlights challenges in regioselective halogenation of thiophenes . For [2,3'-bithiophene]-5-carboxylic acid, 2'-chloro-, controlling the position of chlorination is critical. Key parameters include:
One-Pot Synthesis Feasibility
A one-pot approach, as used for 5-chlorothiophene-2-carboxylic acid , could streamline production:
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Chlorination of a thiophene precursor.
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In situ oxidation to introduce the carboxylic acid group.
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Coupling to form the bithiophene core.
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